molecular formula C7H6BrI B1589116 2-Iodobenzyl bromide CAS No. 40400-13-3

2-Iodobenzyl bromide

Cat. No.: B1589116
CAS No.: 40400-13-3
M. Wt: 296.93 g/mol
InChI Key: GQFITODJWOIYPF-UHFFFAOYSA-N
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Description

2-Iodobenzyl bromide is an organic compound with the molecular formula C7H6BrI. It is a white to cream crystalline powder that is sensitive to light. This compound is used in various chemical reactions and has significant applications in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Iodobenzyl bromide can be synthesized from 2-iodotoluene through a bromination reaction. The process involves the use of bromine or N-bromosuccinimide as the brominating agent. The reaction typically occurs in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction mixture is heated to facilitate the bromination process .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Iodobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom in this compound can be replaced by other nucleophiles such as amines, thiols, and alkoxides.

    Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a different substituent.

    Reduction reactions: The compound can be reduced to 2-iodobenzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling reactions: Palladium catalysts are commonly used in the presence of bases such as potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like tetrahydrofuran or toluene.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in solvents such as ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Products include 2-iodobenzyl azide, 2-iodobenzyl thiocyanate, and 2-iodobenzyl methoxide.

    Coupling reactions: Products vary depending on the coupling partner but can include biaryl compounds and substituted alkenes.

    Reduction reactions: The primary product is 2-iodobenzyl alcohol.

Scientific Research Applications

2-Iodobenzyl bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is employed in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Industry: this compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. The iodine atom also facilitates coupling reactions by acting as a site for palladium-catalyzed cross-coupling reactions. These properties make this compound a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromobenzyl bromide
  • 4-Iodobenzyl bromide
  • 2-Iodobenzyl chloride
  • 3-Iodobenzyl bromide

Comparison

2-Iodobenzyl bromide is unique due to the presence of both iodine and bromine atoms, which provide distinct reactivity patterns. Compared to 2-bromobenzyl bromide, the iodine atom in this compound makes it more suitable for coupling reactions. Similarly, the presence of bromine makes it more reactive in nucleophilic substitution reactions compared to 2-iodobenzyl chloride. The position of the halogen atoms also influences the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

1-(bromomethyl)-2-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrI/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFITODJWOIYPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90465568
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40400-13-3
Record name 2-Iodobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90465568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodobenzyl Bromide
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Synthesis routes and methods I

Procedure details

To a dry 100 mL 3-necked flask equipped with a nitrogen inlet and a magnetic stirrer were added 5.00 g of 2-iodobenzyl alcohol (Aldrich) and 20 mL of anhydrous CH2Cl2. The resulting suspension was cooled to 0° C. and treated with 0.71 mL of PBr3 (Aldrich) by dropwise addition over a 2 minute period. The solid slowly dissolved giving a light yellow solution which was stirred under nitrogen at 0° C. for 2 h and then allowed to warm to RT with continued stirring for 18 h. The solution was concentrated in vacuo to dryness and the residue was dissolved in 60 mL of ethyl ether. The ether solution was washed with ice cold 5% aqueous NaHCO3 (3×50 mL), dried over anhydrous Na2SO4, and concentrated in vacuo to afford 5.65 g (89%) of 2-iodobenzyl bromide as a white crystalline solid, m.p. 52-54° C.
Quantity
5 g
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reactant
Reaction Step One
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20 mL
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Quantity
0.71 mL
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Synthesis routes and methods II

Procedure details

To a solution of 2-iodobenzyl alcohol (50 g) in diethyl ether (500 mL), cooled in an ice-water bath, was added dropwise phosphorus tribromide (28 mL). The reaction mixture was chilled in a refrigerator for 3.5 h, then quenched by slow addition of methanol (50 mL). The mixture was washed with water, then saturated sodium bicarbonate, then water (100 mL each). The organic phase was dried (MgSO4), filtered and concentrated under reduced pressure to a white solid, which was triturated in hexane and collected by filtration to yield 58 g (91%) of the title material of Step A as a solid, mp 55-57° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step Two
Yield
91%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

22 g of 2-iodotoluene, 100 ml of carbon tetrachloride, 19.67 g of N-bromo succinimide and 1 g of benzoyl peroxide are mixed together and heated to reflux for 8 hours. After filtering, the insoluble part is rinsed with carbon tetrachloride and the filtrate is distilled off, firstly under atmospheric pressure, then under reduce pressure. The expected product is obtained, and used just as it is for the continuation of the synthesis.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
19.67 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
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Quantity
100 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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